Amorolfine is a morpholine-class topical antifungal agent distinguished by its dual-target mechanism of action within the fungal ergosterol biosynthesis pathway. It functions by inhibiting two separate enzymes: delta-14 reductase and delta-7,8 isomerase, leading to ergosterol depletion and the accumulation of ignosterol in the fungal cell membrane. This mechanism confers a broad spectrum of fungistatic and fungicidal activity against dermatophytes, yeasts, and molds. Primarily supplied as Amorolfine base (CAS 78613-35-1) for formulation into non-aqueous systems like nail lacquers, or as Amorolfine Hydrochloride (CAS 78613-38-4) for other applications, its selection is critically tied to its unique biochemical action and proven efficacy in topical treatments for conditions like onychomycosis.
Direct substitution of Amorolfine with other antifungal classes, such as azoles (e.g., fluconazole, itraconazole) or allylamines (e.g., terbinafine), is often unviable for both formulation and clinical reasons. Amorolfine's dual-enzyme inhibition targets different points in the ergosterol pathway than azoles (which target lanosterol 14 α-demethylase) or allylamines (which target squalene epoxidase). This mechanistic distinction provides a critical performance advantage against fungal strains that may have developed resistance to the more common azole-based agents. Furthermore, the choice between Amorolfine free base and its hydrochloride salt is a key procurement decision; the base is required for anhydrous formulations like nail lacquers due to its solubility in organic solvents, whereas the hydrochloride salt has higher aqueous solubility, making them non-interchangeable for specific delivery systems.
Amorolfine base is specified for non-aqueous formulations like nail lacquers, which typically use volatile organic solvents such as ethyl acetate and ethanol. In contrast, Amorolfine Hydrochloride is practically insoluble in water but has a defined solubility of approximately 10 mg/mL in aqueous buffers like PBS (pH 7.2) and ~20 mg/mL in ethanol. This differential solubility profile makes the free base the required form for creating stable, effective, non-aqueous film-forming solutions, whereas the hydrochloride salt is suited for aqueous or hydro-alcoholic preparations. The selection between the base and the salt is therefore a critical, non-interchangeable decision based on the final product's delivery vehicle.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Amorolfine Base: Suitable for formulation in volatile organic solvents (e.g., ethyl acetate, ethanol) for anhydrous systems. |
| Comparator Or Baseline | Amorolfine Hydrochloride: Approx. 10 mg/mL in PBS (pH 7.2); practically insoluble in water. |
| Quantified Difference | Qualitative but absolute difference in formulation applicability. The base is necessary for standard anhydrous lacquers. |
| Conditions | Standard pharmaceutical formulation conditions for topical nail lacquers and aqueous solutions. |
This dictates the correct raw material choice at the outset of formulation development to ensure product stability and performance.
Amorolfine's mechanism, inhibiting delta-14 reductase and delta-7,8 isomerase, provides a distinct advantage over azole antifungals like fluconazole. In a clinical study on fingernail onychomycosis caused by Candida, patients infected with strains rated as susceptible-dose dependent (S-DD) or resistant to fluconazole showed no clinical improvement when treated with oral fluconazole alone. However, when topical Amorolfine 5% nail lacquer was added to the regimen, these same patients demonstrated a 55.56% reduction in the affected nail area, highlighting Amorolfine's ability to provide clinical benefit where a common first-line azole fails due to resistance.
| Evidence Dimension | Clinical Improvement in Fluconazole-Resistant Infection (%) |
| Target Compound Data | 55.56% reduction in nail involvement area (Amorolfine + Fluconazole) |
| Comparator Or Baseline | 0% reduction in nail involvement area (Fluconazole alone) |
| Quantified Difference | 55.56% greater improvement |
| Conditions | Patients with fingernail onychomycosis caused by Candida strains identified as susceptible-dose dependent (resistant) to fluconazole, over a 3-month treatment period. |
For developing second-line treatments or combination therapies, Amorolfine offers a non-cross-resistant mechanism to overcome failures with common azole antifungals.
In vitro studies demonstrate Amorolfine's high potency against key dermatophytes. In a comparative analysis, Amorolfine was found to be the most active agent against *Microsporum canis*. While terbinafine showed greater activity against *Trichophyton mentagrophytes* and *Trichophyton rubrum*, Amorolfine's activity remained potent. Another study reported MIC90 values (concentration to inhibit 90% of isolates) for Amorolfine against *T. rubrum* and *T. mentagrophytes* as 4-15 ng/mL and 4-60 ng/mL, respectively, confirming its high potency at very low concentrations. This positions Amorolfine as a highly effective compound for targeting a broad range of dermatophytes relevant to skin and nail infections.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC90) |
| Target Compound Data | 4-15 ng/mL against *T. rubrum*; 4-60 ng/mL against *T. mentagrophytes*. |
| Comparator Or Baseline | Terbinafine was most active against *T. rubrum* and *T. mentagrophytes*; Itraconazole MIC range against *T. rubrum* was 0.031–0.5 µg/ml (31-500 ng/mL). |
| Quantified Difference | Amorolfine demonstrates potency in the low ng/mL range, comparable to or exceeding other major antifungals depending on the specific fungal species. |
| Conditions | In vitro antifungal susceptibility testing against clinical isolates of dermatophytes. |
This evidence supports the use of Amorolfine in applications requiring high intrinsic potency, potentially allowing for lower concentrations in final formulations.
The primary application for Amorolfine base is in the development of anhydrous, film-forming nail lacquers. Its solubility profile is ideally suited for the organic solvents used in these systems, enabling the creation of stable, drug-depot formulations that ensure sustained release and penetration into the nail plate. Its high in vitro potency against dermatophytes like *T. rubrum* further justifies its use in products designed for high-efficacy treatment of fungal nail infections.
Given its distinct mechanism of action compared to azoles, Amorolfine is a prime candidate for combination therapies targeting resistant infections. Evidence shows it provides significant clinical improvement in cases where fluconazole fails, making it a valuable component for synergistic formulations with oral antifungals to broaden the treatment spectrum and overcome resistance.
As a well-characterized inhibitor of two specific enzymes in the ergosterol pathway (delta-14 reductase and delta-7,8 isomerase), Amorolfine serves as an essential reference compound. It is used in comparative efficacy studies, mechanism-of-action research, and as a benchmark for screening new antifungal candidates targeting the same biochemical pathway.